molecular formula C22H22ClN5O2S B11276751 1-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

1-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B11276751
M. Wt: 456.0 g/mol
InChI Key: ISQHWDWLBAOVQO-UHFFFAOYSA-N
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Description

3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that features a piperazine ring, a thiazole ring, and a phenylurea moiety

Preparation Methods

The synthesis of 3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with thioamide and an appropriate aldehyde to form the thiazole ring.

    Urea Formation: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the phenylurea moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its activity on central nervous system receptors.

    Biological Research: It is used in studies related to its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazole and phenylurea moieties may contribute to binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Properties

Molecular Formula

C22H22ClN5O2S

Molecular Weight

456.0 g/mol

IUPAC Name

1-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C22H22ClN5O2S/c23-16-5-4-8-19(13-16)27-9-11-28(12-10-27)20(29)14-18-15-31-22(25-18)26-21(30)24-17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2,(H2,24,25,26,30)

InChI Key

ISQHWDWLBAOVQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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